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molecular formula C6H5Br2N B3075566 4-Bromo-2-(bromomethyl)pyridine CAS No. 1032650-53-5

4-Bromo-2-(bromomethyl)pyridine

Cat. No. B3075566
M. Wt: 250.92 g/mol
InChI Key: ADHJWVUGJNQQDD-UHFFFAOYSA-N
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Patent
US08877759B2

Procedure details

4-bromo-2-methyl-pyridine (5 g, 29.07 mmol), 2-[(E)-(1-cyano-1-methyl-ethyl)azo]-2-methyl-propanenitrile (954.7 mg, 5.814 mmol) and N-bromosuccinimide (7.244 g, 40.70 mmol) were added to fluorobenzene (8 mL) and the mixture heated to 90° C. for 1 hour. Reaction mixture was purified by filtering through a silica gel pad and eluting with 50% diethylether/petroleum ether. Product fractions were combined and concentrated in vacuo to give the crude sub-title product (7.294 g, assumed 100% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 4.52 (s, 2H), 7.42 (d, 1H), 7.65 (s, 1H) and 8.42 (d, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
954.7 mg
Type
reactant
Reaction Step One
Quantity
7.244 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.C(C(/N=N/C(C)(C)C#N)(C)C)#N.[Br:21]N1C(=O)CCC1=O.FC1C=CC=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Br:21])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
954.7 mg
Type
reactant
Smiles
C(#N)C(C)(C)\N=N\C(C#N)(C)C
Name
Quantity
7.244 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8 mL
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
FILTRATION
Type
FILTRATION
Details
by filtering through a silica gel pad
WASH
Type
WASH
Details
eluting with 50% diethylether/petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 7.294 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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